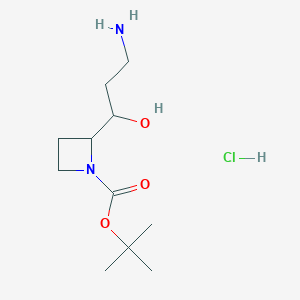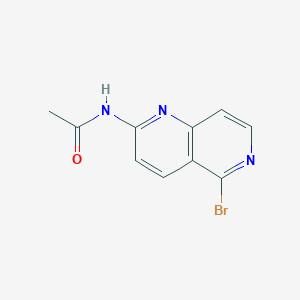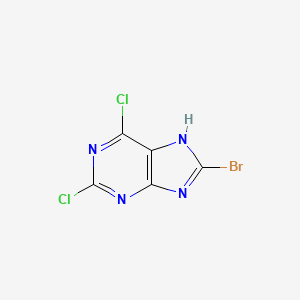![molecular formula C14H13ClO3 B11854971 2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione CAS No. 89131-30-6](/img/structure/B11854971.png)
2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a sec-butoxy group and a chlorine atom attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the naphthalene ring, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems can be studied to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties may reveal therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione involves its interaction with molecular targets in biological systems. The compound may act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(sec-Butoxy)-1,4-naphthoquinone: Similar structure but lacks the chlorine atom.
3-Chloro-1,4-naphthoquinone: Similar structure but lacks the sec-butoxy group.
2-Butoxy-1,4-naphthoquinone: Similar structure but with a different alkoxy group.
Uniqueness
2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione is unique due to the combination of the sec-butoxy group and the chlorine atom on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89131-30-6 |
|---|---|
Molekularformel |
C14H13ClO3 |
Molekulargewicht |
264.70 g/mol |
IUPAC-Name |
2-butan-2-yloxy-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO3/c1-3-8(2)18-14-11(15)12(16)9-6-4-5-7-10(9)13(14)17/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
XXIKZSPASJMSCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B11854894.png)

![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)

![tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate](/img/structure/B11854918.png)
![7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11854932.png)

![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)
![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)




